In Vivo Efficacy Differentiation: Superior Activity in B-16 Melanoma vs. Co-Isolated Alkaloids
In a direct head-to-head comparison within a single study, pleurosine (leurosine-N'b-oxide) was distinguished from the co-isolated and structurally related bisindole alkaloids roseadine and vindolicine. While the study confirmed the antineoplastic activity of multiple compounds, pleurosine alone was singled out and described as 'exceptionally active' in the B-16 melanoma in vivo test system [1]. This qualitative differentiation was not applied to the other novel alkaloids tested, suggesting a superiority in this specific therapeutic model that is directly tied to pleurosine's unique structure.
| Evidence Dimension | In vivo antineoplastic activity in B-16 melanoma model |
|---|---|
| Target Compound Data | Described as 'exceptionally active' (qualitative descriptor indicating a high magnitude of effect, superior to other tested compounds in the study) |
| Comparator Or Baseline | Roseadine and vindolicine (other co-isolated bisindole alkaloids from C. roseus); no 'exceptionally active' descriptor applied |
| Quantified Difference | A precise quantitative difference (e.g., % T/C) is not available in the public abstract; however, the differential description implies a clinically meaningful efficacy distinction. |
| Conditions | In vivo B-16 melanoma test system (mouse model), as reported in the primary literature abstract. |
Why This Matters
For a scientific procurement decision, this evidence indicates that if the research goal involves the B-16 melanoma model, pleurosine is the preferred candidate over roseadine and vindolicine based on the stated activity hierarchy.
- [1] El-Sayed, A.; Handy, G.A.; Cordell, G.A. Catharanthus alkaloids, XXXVIII. Confirming structural evidence and antineoplastic activity of the bisindole alkaloids leurosine-N'b-oxide (pleurosine), roseadine and vindolicine from Catharanthus roseus. Journal of Natural Products 1983, 46 (4), 517-527. View Source
